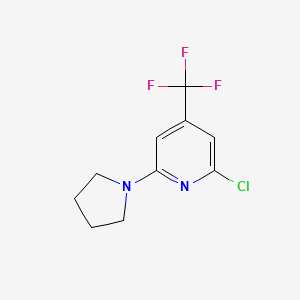
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C10H10ClF3N2 and its molecular weight is 250.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-6-(pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique structure, exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound possesses a range of biological activities, including:
- Antimicrobial Activity : Exhibits significant antibacterial properties against various strains.
- Cytotoxic Effects : Shows potential in inducing apoptosis in cancer cell lines.
- Enzyme Inhibition : Acts as an inhibitor for certain enzymes, which may be useful in treating diseases related to enzyme dysregulation.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial activity of compounds related to pyridine derivatives. For instance, derivatives with similar structures have shown effective Minimum Inhibitory Concentration (MIC) values against pathogens such as Staphylococcus aureus and Escherichia coli. The MIC values for these compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| Pyrrole Benzamide Derivative | 3.12 - 12.5 | Staphylococcus aureus, Escherichia coli |
Cytotoxic Effects
In vitro studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The mechanism involves the induction of apoptosis, with studies indicating a significant increase in late apoptotic cells upon treatment.
Case Study: Apoptosis Induction
A study involving cancer cell lines A549 and HCT116 revealed that treatment with similar pyridine derivatives resulted in:
- Late Apoptosis : Up to 82% in A549 cells.
- Early Apoptosis : Significant percentages observed, indicating the compound's role in cell cycle arrest and apoptosis induction.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in the context of diseases where enzyme activity is dysregulated. Research indicates that similar pyridine-based compounds can inhibit enzymes involved in metabolic pathways critical for disease progression.
Eigenschaften
IUPAC Name |
2-chloro-6-pyrrolidin-1-yl-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2/c11-8-5-7(10(12,13)14)6-9(15-8)16-3-1-2-4-16/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHIKCCJOGKVQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=CC(=C2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















